15-Deoxyaconitine
Description
15-Deoxyaconitine (also known as Indaconitine, CAS: 4491-19-4) is a diterpenoid alkaloid derived from Aconitum carmichaelii Debx., a plant renowned for its bioactive but toxic constituents . Its molecular formula is C₃₄H₄₇NO₁₀, with a molecular weight of 629.75 g/mol . The compound is characterized by high purity (>98% via HPLC/GC analysis) and requires storage at <−15°C for long-term stability .
Properties
Molecular Formula |
C34H47NO10 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1 |
InChI Key |
PHDZNMWTZQPAEW-COUMZQBSSA-N |
Isomeric SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.
Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .
Chemical Reactions Analysis
Types of Reactions: Indaconitine undergoes various chemical reactions, including:
Oxidation: Indaconitine can be oxidized to form indaconitoline, an α,β-unsaturated six-membered cyclic ketone.
Reduction: Reduction reactions can convert indaconitine to other derivatives by modifying its functional groups.
Substitution: Substitution reactions involve replacing specific groups within the indaconitine molecule to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Chromic oxide is commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is often employed for reduction reactions.
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products:
Indaconitoline: Formed through oxidation of indaconitine.
Pseudaconine: Produced through hydrolysis of indaconitine.
Scientific Research Applications
Indaconitine has a wide range of applications in scientific research:
Mechanism of Action
Indaconitine is part of a group of diterpenoid alkaloids that includes compounds like aconitine, delphinine, mesaconitine, and pseudaconitine . Compared to these compounds, indaconitine is unique in its specific structural modifications, such as the presence of an imino-methyl group instead of an imino-ethyl group . This structural difference contributes to its distinct biological activities and chemical reactivity.
Comparison with Similar Compounds
Comparison with Structurally Related Aconitum Alkaloids
Structural and Functional Differences
The table below highlights key distinctions between 15-Deoxyaconitine and related compounds:
Key Observations:
- Structural Basis for Toxicity: The absence of a hydroxyl group at C-15 in this compound may reduce its binding affinity to voltage-gated sodium channels compared to Aconitine and Hypaconitine, which are notorious for their neurotoxic effects .
- N-Deethylation : The semi-synthetic derivative N-Deethyl-Deoxyaconitine (synthesized via NBS-mediated de-ethylation) exhibits lower toxicity, suggesting that alkylation at the nitrogen atom enhances toxicity in parent compounds .
Pharmacological and Clinical Profiles
- However, its toxicity profile limits therapeutic exploration .
- Hypaconitine : Widely studied for rheumatism treatment but restricted due to narrow therapeutic index. Acts via modulation of inflammatory cytokines (e.g., TNF-α, IL-6) .
- Aconitine : Used in traditional medicine for pain relief but banned in many countries due to fatal cardiotoxicity.
Research Implications and Challenges
- Toxicity Mitigation : Derivatives like N-Deethyl-Deoxyaconitine highlight strategies to reduce toxicity while retaining bioactivity .
- Structural-Activity Relationships (SAR) : The benzoate and acetate esters in this compound (vs. acetyl groups in Aconitine) may influence solubility and metabolic stability .
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